(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid derivative. It is structurally related to prednisolone and is used primarily in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from a suitable steroid precursor. The key steps include chlorination, acetylation, and hydroxylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. Quality control measures, such as HPLC and NMR, are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce secondary alcohols .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A closely related steroid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic steroid used for its potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Known for its high glucocorticoid activity and used in various inflammatory conditions.
Uniqueness
The uniqueness of (9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one lies in its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C22H28Cl2O4 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,17?,19-,20-,21-,22-/m0/s1 |
InChI Key |
QLIIKPVHVRXHRI-FTVYNBIVSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C |
Origin of Product |
United States |
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